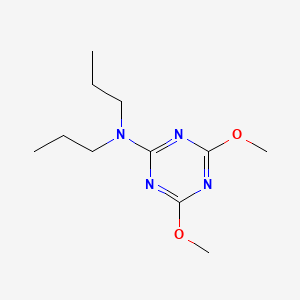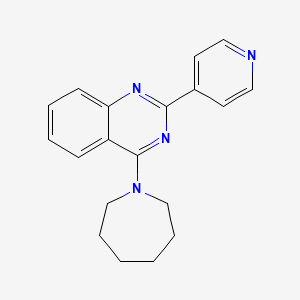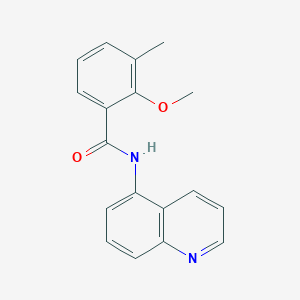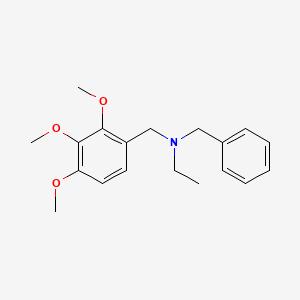
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as TMA-2, is a synthetic phenethylamine compound that belongs to the family of hallucinogenic drugs. TMA-2 is structurally similar to other phenethylamines such as 2C-B and mescaline. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is known for its psychoactive effects, which include altered perception, mood, and thought processes. In recent years, TMA-2 has gained attention from the scientific community due to its potential applications in research.
作用機序
TMA-2 acts on the central nervous system by binding to serotonin receptors. Specifically, it binds to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. This binding leads to the activation of various signaling pathways, which ultimately result in the altered perception and thought processes associated with TMA-2 use.
Biochemical and Physiological Effects
TMA-2 has been shown to induce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TMA-2 has also been shown to increase heart rate and blood pressure, which may have implications for its use in humans.
実験室実験の利点と制限
TMA-2 has several advantages for use in laboratory experiments. It is a well-characterized compound with known chemical properties and effects. It has also been shown to be relatively stable and easy to handle in laboratory settings. However, there are also limitations to its use in experiments. TMA-2 is a controlled substance, which may limit its availability for research purposes. Additionally, its psychoactive effects may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for investigating altered states of consciousness. TMA-2 has been shown to induce altered perception and thought processes, which may have implications for understanding certain psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of TMA-2, as well as its potential for use in other areas of research.
合成法
TMA-2 can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of TMA-2 typically starts with the condensation of 2,3,4-trimethoxybenzaldehyde and benzylamine to form N-benzyl-2,3,4-trimethoxyphenethylamine. This intermediate product is then reduced to N-benzyl-2,3,4-trimethoxyamphetamine, which is subsequently N-demethylated to form TMA-2. The synthesis of TMA-2 requires specialized equipment and expertise, and should only be conducted by trained professionals in a controlled laboratory setting.
科学的研究の応用
TMA-2 has been used in scientific research to investigate its effects on the central nervous system. It has been shown to bind to serotonin receptors, which are involved in regulating mood, perception, and cognition. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders. It has also been studied for its potential to induce altered states of consciousness, which may have implications for the treatment of certain psychiatric disorders.
特性
IUPAC Name |
N-benzyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-20(13-15-9-7-6-8-10-15)14-16-11-12-17(21-2)19(23-4)18(16)22-3/h6-12H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQXAOTCNIGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)

![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)



![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
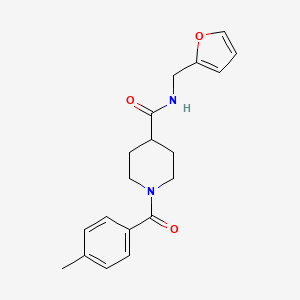
![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
